Cinepazic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinepazic acid is a cinnamoyl-piperazine compound with the chemical formula C18H24N2O6 and a molar mass of 364.398 g·mol−1 . It is known for its derivatives, including the vasodilators cinepazide and cinepazet . The compound is characterized by its unique structure, which includes a piperazine ring and a cinnamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinepazic acid can be synthesized through the reaction of 3,4,5-trimethoxycinnamic acid with piperazine in the presence of a coupling agent . The reaction typically involves the use of solvents such as dichloromethane or dimethylformamide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Cinepazic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cinnamoyl group to a dihydrocinnamoyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocinnamoyl derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Cinepazic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including vasodilation.
Medicine: Derivatives like cinepazide are used as vasodilators in the treatment of cardiovascular diseases.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cinepazic acid and its derivatives involves the interaction with specific molecular targets in the body. For instance, cinepazide, a derivative of this compound, acts as a vasodilator by inhibiting calcium channels in vascular smooth muscle cells, leading to relaxation and dilation of blood vessels . This mechanism helps in reducing blood pressure and improving blood flow.
Comparison with Similar Compounds
Cinepazide: A vasodilator derived from cinepazic acid.
Cinepazet: Another vasodilator with similar properties.
Comparison: this compound is unique due to its specific structure, which includes a piperazine ring and a cinnamoyl group. This structure imparts distinct chemical and biological properties compared to other cinnamic acid derivatives. While cinepazide and cinepazet share similar vasodilatory effects, this compound itself is primarily used as a precursor in their synthesis .
Properties
CAS No. |
54063-23-9 |
---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C18H24N2O6/c1-24-14-10-13(11-15(25-2)18(14)26-3)4-5-16(21)20-8-6-19(7-9-20)12-17(22)23/h4-5,10-11H,6-9,12H2,1-3H3,(H,22,23)/b5-4+ |
InChI Key |
XDCDHIJFRRLVST-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.